molecular formula C23H28ClN3O6S B600855 4-Hydroxyglibenclamide CAS No. 23155-04-6

4-Hydroxyglibenclamide

Cat. No.: B600855
CAS No.: 23155-04-6
M. Wt: 510.0 g/mol
InChI Key: IUWSGCQEWOOQDN-UHFFFAOYSA-N
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Description

Trans-4-Hydroxyglyburide is a sulfonamide.

Scientific Research Applications

  • Pharmacokinetics and Metabolism

    Glyburide (Gb), of which 4-Hydroxyglibenclamide is an active metabolite, has been studied for its pharmacokinetics and metabolism in humans. Rydberg, Jönsson, and Melander (1995) found that this compound, along with another metabolite, displayed similar pharmacokinetic profiles except in their volume of distribution and renal clearance. This study suggests the importance of these metabolites in the overall pharmacokinetic behavior of glyburide (Rydberg, Jönsson, & Melander, 1995).

  • Photocatalytic Activity in Water Decontamination

    Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, which include 4-Hydroxybenzoic compounds, have been investigated for potential applications in water decontamination technology. These compounds have shown the ability to induce oxidation processes under visible light, highlighting their potential in environmental applications (Bessekhouad, Robert, & Weber, 2005).

  • Role in Neuroprotection

    4-Hydroxybenzyl alcohol, a related phenolic constituent, has demonstrated neuroprotective effects. Luo et al. (2018) found that it offers protection against Zn2+ toxicity in astrocytes and neurons, contributing to its overall neuroprotective effects in the postischemic brain. This study highlights the potential therapeutic application of 4-Hydroxybenzyl alcohol in brain diseases (Luo, Kim, Lee, Kim, Lee, & Lee, 2018).

  • Pharmacological Evaluation of Metabolites

    Robertson et al. (1991) evaluated the anticonvulsant potency of various 4-aminobenzamides, including ameltolide and its metabolites. The study showed that metabolic alterations like hydroxylation and acetylation significantly decrease the anticonvulsant potency of ameltolide, demonstrating the importance of metabolite analysis in drug efficacy (Robertson, Beedle, Krushinski, Lawson, Parli, Potts, & Leander, 1991).

Mechanism of Action

Target of Action

4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells .

Mode of Action

The compound works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels .

Biochemical Pathways

The inhibition of the ATP-sensitive K+ channels leads to depolarization of the cells and insulin secretion . The same mechanism also influences the extrapancreatic action of the drug at the liver, skeletal muscle, heart muscle, and smooth muscle sites .

Pharmacokinetics

The pharmacokinetics of this compound and its parent compound, glibenclamide, have been studied. Glibenclamide has a terminal elimination half-life of 15 hours, and its main metabolites, including this compound, have a hypoglycemic effect . The metabolites are primarily eliminated by the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the ATP-sensitive K+ channels, which leads to depolarization of the cells and insulin secretion . This results in improved glucose control by acting both on insulin secretion and on insulin action .

Action Environment

Factors such as climate, level of pollution, and socio-economic conditions can potentially influence the compound’s action

Properties

IUPAC Name

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWSGCQEWOOQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177737, DTXSID601308718
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23155-04-6, 23155-00-2
Record name 4′-Hydroxyglibenclamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23155-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Hydroxyglyburide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Hydroxyglibenclamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYGLYBURIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 4-Hydroxyglibenclamide in relation to Glibenclamide metabolism?

A1: this compound is a major metabolite of the oral antidiabetic drug Glibenclamide. The research paper investigates whether the formation of this metabolite is influenced by genetic variations in drug metabolism pathways. The study found that approximately 27% of an administered dose of Glibenclamide is excreted in urine as this compound. [] This suggests that this compound represents a significant pathway for Glibenclamide elimination from the body.

Q2: Does the study indicate if the formation of this compound is affected by debrisoquine or mephenytoin metabolism phenotypes?

A2: No, the study found no significant differences in the urinary excretion of this compound between individuals classified as poor or extensive metabolizers of debrisoquine or mephenytoin. [] This suggests that the specific enzymes responsible for metabolizing debrisoquine and mephenytoin are not primarily involved in the formation of this compound from Glibenclamide.

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